molecular formula C9H12ClN3O2 B1478035 1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol CAS No. 2097985-22-1

1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol

Cat. No.: B1478035
CAS No.: 2097985-22-1
M. Wt: 229.66 g/mol
InChI Key: LACMDQZOWOBBFM-UHFFFAOYSA-N
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Description

1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . This process typically requires the use of specific reagents and conditions to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities, ensuring consistency and purity.

Chemical Reactions Analysis

1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol can be compared with other similar compounds, such as (3-chloropyrazin-2-yl)methanamine hydrochloride . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-15-7-5-13(4-6(7)14)9-8(10)11-2-3-12-9/h2-3,6-7,14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACMDQZOWOBBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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